molecular formula C20H19ClN2O2 B3686995 2-(2-chlorophenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide

2-(2-chlorophenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide

Cat. No.: B3686995
M. Wt: 354.8 g/mol
InChI Key: GXXKJZBREGFKEH-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group and a dimethylamino naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide typically involves a multi-step process. One common method includes the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 4-(dimethylamino)naphthalene-1-amine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(2-chlorophenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide involves its interaction with specific molecular targets. The compound’s dimethylamino naphthalene moiety is known to interact with various biological macromolecules, potentially affecting their function. The chlorophenoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide
  • 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide
  • 2-(4-chlorophenylthio)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide

Uniqueness

2-(2-chlorophenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-23(2)18-12-11-17(14-7-3-4-8-15(14)18)22-20(24)13-25-19-10-6-5-9-16(19)21/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXKJZBREGFKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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